Closantel sodium dihydrate
Overview
Description
Closantel sodium dihydrate is a synthetic antiparasitic agent primarily used in veterinary medicine. It is highly effective against a range of parasites, including liver flukes, gastrointestinal roundworms, and other parasitic organisms. The compound is known for its broad-spectrum activity and is commonly used in livestock to control parasitic infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Closantel sodium dihydrate is synthesized through a multi-step chemical process. The synthesis involves the reaction of 5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenylamine with 2-hydroxy-3,5-diiodobenzoyl chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to form the sodium salt, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process typically includes the purification of intermediates, control of reaction conditions such as temperature and pH, and the use of high-purity reagents to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Closantel sodium dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Closantel sodium dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on parasitic organisms and its potential use in controlling parasitic infections in various animal models.
Medicine: Investigated for its potential use in treating parasitic infections in humans, particularly in regions where such infections are prevalent.
Industry: Utilized in the development of veterinary pharmaceuticals and as a component in antiparasitic formulations
Mechanism of Action
Closantel sodium dihydrate exerts its effects by disrupting the energy metabolism of parasitic organisms. It acts as a hydrogen ionophore, uncoupling electron transport-associated phosphorylation. This leads to the inhibition of adenosine triphosphate synthesis, ultimately causing the death of the parasite. The compound specifically targets enzymes such as succinate dehydrogenase and fumarate reductase, which are crucial for the parasite’s energy production .
Comparison with Similar Compounds
Closantel sodium dihydrate is often compared with other antiparasitic agents such as:
Rafoxanide: Similar in structure and function, but with different pharmacokinetic properties.
Oxyclozanide: Another salicylanilide derivative with a similar mode of action but used for different parasitic infections.
Nitroxynil: A related compound with a broader spectrum of activity against various parasites
This compound is unique due to its high efficacy against a wide range of parasites and its specific mechanism of action, making it a valuable tool in veterinary medicine .
Properties
IUPAC Name |
sodium;2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2I2N2O2.Na.2H2O/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;;;/h2-9,17,29H,1H3,(H,28,30);;2*1H2/q;+1;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXWZVWDMPUFBW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.O.O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2I2N2NaO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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